molecular formula C21H16O2 B8168946 1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene

1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene

Cat. No.: B8168946
M. Wt: 300.3 g/mol
InChI Key: YRNILPINEAFIRU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a phenoxy group, which in turn is substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy intermediate.

    Ethynylation: The next step involves the introduction of the ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the benzyloxy intermediate reacts with an ethynyl halide in the presence of a palladium catalyst and a base.

    Final Coupling: The final step involves the coupling of the ethynylated intermediate with a phenol derivative to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(4-ethynylphenoxy)benzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-(4-bromophenoxy)benzene: This compound has a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

    1-(Benzyloxy)-4-(4-nitrophenoxy)benzene: The presence of a nitro group introduces different electronic properties and reactivity.

    1-(Benzyloxy)-4-(4-methylphenoxy)benzene: The methyl group affects the compound’s steric and electronic properties.

Properties

IUPAC Name

1-ethynyl-4-(4-phenylmethoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-2-17-8-10-20(11-9-17)23-21-14-12-19(13-15-21)22-16-18-6-4-3-5-7-18/h1,3-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNILPINEAFIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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